
Tetrahexylammonium hydrogensulfate
Overview
Description
Tetrahexylammonium hydrogensulfate is a quaternary ammonium salt with the chemical formula [CH3(CH2)5]4N(HSO4). It is primarily used as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases in various chemical reactions . This compound is also utilized in coatings, printing inks, rubber, glass, leather, and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahexylammonium hydrogensulfate can be synthesized through the reaction of tetrahexylammonium hydroxide with sulfuric acid. The reaction typically occurs in a biphasic system, where the tetrahexylammonium hydroxide is dissolved in an organic solvent, and the sulfuric acid is in an aqueous phase .
Industrial Production Methods
Industrial production methods for tetrahexylammonium hydrogen sulfate involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Tetrahexylammonium hydrogensulfate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often facilitated by phase-transfer catalysis.
Reduction: It can be involved in reduction reactions, particularly in the presence of suitable reducing agents.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Sodium perborate in a biphasic dichloromethane/water mixture.
Reduction: Aqueous sodium formate catalyzed by palladium-triphenylphosphine.
Substitution: Various halides and nucleophiles under phase-transfer conditions.
Major Products Formed
Oxidation: Epoxides from α,β-unsaturated ketones.
Reduction: Hydrogenated products from aryl bromides.
Substitution: Carboxylic esters from benzylic and allylic bromides.
Scientific Research Applications
Chemical Properties and Characteristics
- Molecular Weight : 451.76 g/mol
- Melting Point : 96-102 °C
- Physical Form : Powder
- Purity : ≥98%
These properties make tetrahexylammonium hydrogensulfate suitable for a variety of chemical reactions and analytical techniques.
Phase-Transfer Catalysis
This compound is widely used as a phase-transfer catalyst in organic synthesis. It facilitates reactions between reactants in different phases, enhancing reaction rates and yields.
Case Study: Synthesis of Triarylpyridines
In a study by Reddy et al., this compound was employed in a one-pot multicomponent condensation of aromatic aldehydes and acetophenones, yielding triarylpyridines with good efficiency (65-75%) under solvent-free conditions .
Ion-Pairing Reagent
This compound serves as an effective ion-pairing agent in chromatographic techniques, particularly in HPLC. Its ability to stabilize ionic species enhances the separation of compounds.
Data Table: Ion-Pairing Efficacy
Compound Type | Ion-Pairing Agent | Separation Efficiency (%) |
---|---|---|
Aryl Acids | Tetrahexylammonium HSO₄ | 85-90 |
Amino Acids | Tetrahexylammonium HSO₄ | 75-80 |
Organic Bases | Tetrahexylammonium HSO₄ | 70-75 |
Synthesis of Complex Organic Molecules
This compound has been utilized in various synthetic methodologies to create complex organic molecules.
Case Study: Regioselective Michael Addition
Perumal et al. reported the use of this compound in a regioselective Michael addition of indoles to electron-deficient olefins, producing Michael adducts that exhibited antibacterial activity against Gram-positive and Gram-negative bacteria . The yields ranged from 76% to 90% across different substrates.
Electrochromic Materials
Recent advancements have shown that this compound can be employed in the preparation of bistable electrochromic materials, which have applications in smart windows and displays .
Case Study: Electrochromic Device Fabrication
A study highlighted the role of this compound in synthesizing materials for electrochromic devices, demonstrating its potential in enhancing device performance through improved charge transport properties .
Mechanism of Action
The mechanism of action of tetrahexylammonium hydrogen sulfate involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between immiscible phases, thereby increasing the reaction rate and efficiency. The compound’s quaternary ammonium ion interacts with the reactants, enabling their solubilization in the organic phase and subsequent reaction .
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium hydrogen sulfate: Another quaternary ammonium salt used as a phase-transfer catalyst.
Tetraethylammonium hydrogen sulfate: Similar in structure but with shorter alkyl chains.
Tetrahexylammonium bisulfate: A related compound with similar applications.
Uniqueness
Tetrahexylammonium hydrogensulfate is unique due to its longer alkyl chains, which provide greater lipophilicity and enhance its effectiveness as a phase-transfer catalyst in organic reactions .
Properties
CAS No. |
32503-34-7 |
---|---|
Molecular Formula |
C24H52NO4S- |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
tetrahexylazanium;sulfate |
InChI |
InChI=1S/C24H52N.H2O4S/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-5(2,3)4/h5-24H2,1-4H3;(H2,1,2,3,4)/q+1;/p-2 |
InChI Key |
RULHPTADXJPDSN-UHFFFAOYSA-L |
SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.OS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[O-]S(=O)(=O)[O-] |
Key on ui other cas no. |
32503-34-7 |
Pictograms |
Irritant |
Related CAS |
20256-54-6 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Tetrahexylammonium hydrogen sulfate in analyzing benzodiazepines in urine?
A: Tetrahexylammonium hydrogen sulfate acts as a phase-transfer catalyst in the extraction and derivatization of benzodiazepines from urine samples. [, ] This process involves two main steps:
- Extractive Alkylation: Tetrahexylammonium hydrogen sulfate facilitates the transfer of benzodiazepines from the aqueous urine matrix into an organic solvent (methylene chloride) where they react with methyl iodide to form methyl derivatives. These derivatives are more amenable to analysis using Gas Chromatography/Mass Spectrometry (GC/MS). []
Q2: Why is derivatization necessary for analyzing benzodiazepines using GC/MS?
A: Derivatization enhances the volatility and thermal stability of benzodiazepines, which are crucial factors for successful GC/MS analysis. The polar nature of underivatized benzodiazepines leads to poor peak shapes and low sensitivity in GC. Converting them into less polar, more volatile methyl derivatives through reaction with methyl iodide and Tetrahexylammonium hydrogen sulfate improves their chromatographic behavior and detectability. [, ]
Q3: Can Tetrahexylammonium hydrogen sulfate be used for analyzing other compounds besides benzodiazepines?
A: Yes, the research demonstrates the applicability of Tetrahexylammonium hydrogen sulfate for extracting and methylating Chlorophenoxyacetic acids from aqueous solutions. [] This suggests its potential use in analyzing a broader range of acidic compounds that require derivatization for efficient GC/MS analysis.
Q4: Are there alternative methods for analyzing benzodiazepines that don't require Tetrahexylammonium hydrogen sulfate?
A: While the provided research focuses on Tetrahexylammonium hydrogen sulfate, alternative derivatization reagents like N,O-bis(trimethylsilyl)trifluoroacetamide/trimethylchlorosilane can be used for preparing trimethylsilyl derivatives of benzodiazepines for GC/MS analysis. [] The choice of derivatization method depends on factors like desired sensitivity, selectivity, and compatibility with the analytical instrument.
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